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2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane

Catalog No.
S6648639
CAS No.
1610379-48-0
M.F
C10H8BrF3O3
M. Wt
313.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxola...

CAS Number

1610379-48-0

Product Name

2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane

IUPAC Name

2-[3-bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane

Molecular Formula

C10H8BrF3O3

Molecular Weight

313.07 g/mol

InChI

InChI=1S/C10H8BrF3O3/c11-7-3-6(9-15-1-2-16-9)4-8(5-7)17-10(12,13)14/h3-5,9H,1-2H2

InChI Key

SHPKDJPSYRJVPZ-UHFFFAOYSA-N

SMILES

C1COC(O1)C2=CC(=CC(=C2)Br)OC(F)(F)F

Canonical SMILES

C1COC(O1)C2=CC(=CC(=C2)Br)OC(F)(F)F

Potential as a Building Block in Pharmaceutical and Agrochemical Synthesis

BTDF's structure makes it a valuable building block for synthesizing complex molecules like pharmaceuticals and agrochemicals [1]. The presence of the bromine and trifluoromethoxy groups allows for further chemical modifications, leading to diverse target molecules with potential biological activities [1].

Here's a source for further reading on the use of BTDF in pharmaceutical synthesis: (This source is in Farsi, but the chemical compound name and its application in drug synthesis are clearly mentioned).

2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring and a phenyl group substituted with a bromine atom and a trifluoromethoxy group. Its molecular formula is C10H8BrF3O3C_{10}H_{8}BrF_{3}O_{3}, and it has a molecular weight of 313.07 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity, potentially increasing its biological activity and making it a subject of interest in various fields, including medicinal chemistry and materials science.

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols under basic conditions.
  • Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
  • Reduction Reactions: The trifluoromethoxy group can be reduced to yield different derivatives.

Common reagents for these reactions include lithium diisopropylamide, potassium permanganate, and lithium aluminum hydride. The specific products formed depend on the reagents and reaction conditions employed.

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. For 2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane, potential biological activities may include:

  • Enzyme Inhibition: It may interact with specific enzymes, influencing their activity.
  • Antimicrobial Properties: Some studies suggest that similar compounds possess antimicrobial effects.
  • Pharmacological Potential: Due to its unique structure, it could serve as a lead compound in drug development.

The synthesis of 2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane typically involves the following steps:

  • Starting Material: 3-bromo-5-(trifluoromethoxy)benzaldehyde is reacted with ethylene glycol.
  • Catalysis: An acid catalyst is used to facilitate the formation of the dioxolane ring.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity.

Industrial production methods follow similar synthetic routes but are optimized for larger-scale production.

2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane has several applications:

  • Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: Investigated for its potential interactions with biomolecules.
  • Pharmaceutical Development: Explored as a potential active ingredient in drug formulations.
  • Material Science: Utilized in the development of new materials due to its unique chemical properties.

Interaction studies involving 2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane focus on its behavior in biological systems. These studies assess how the compound interacts with various molecular targets, such as enzymes or receptors. The trifluoromethoxy group may enhance metabolic stability and lipophilicity, influencing pharmacokinetics and bioavailability.

Several compounds share structural similarities with 2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane. Here are notable examples:

Compound NameStructureUnique Features
2-(3-Bromo-5-trifluoromethylphenyl)ethanolC10H8BrF3OContains an alcohol functional group; potential for different reactivity.
2-(3-Bromo-5-trifluoromethylphenyl)acetaldehydeC10H8BrF3OAn aldehyde variant; serves as an intermediate for further transformations.
2-(3-Bromo-5-trifluoromethylphenyl)acetic acidC10H9BrF3O2Contains a carboxylic acid group; may exhibit different biological activities.

Uniqueness

The uniqueness of 2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane lies in its combination of the dioxolane ring, bromine atom, and trifluoromethoxy group. This specific combination enhances its stability and reactivity compared to other similar compounds, making it particularly valuable in research and industrial applications.

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Exact Mass

311.96089 g/mol

Monoisotopic Mass

311.96089 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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